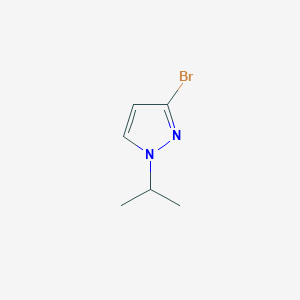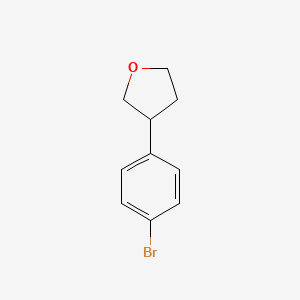
3-(4-Bromophenyl)tetrahydrofuran
Übersicht
Beschreibung
3-(4-Bromophenyl)tetrahydrofuran, also known as BTHF, is a cyclic ether compound that has been widely studied due to its unique properties and potential applications in scientific research. BTHF is an important organic compound in the field of organic synthesis, due to its ability to form stable carbon-carbon bonds. BTHF has also been studied for its potential applications in the field of biochemical and physiological research, due to its ability to interact with certain biological molecules. We will also discuss potential future directions for research involving BTHF.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound 3-(4-Bromophenyl)tetrahydrofuran is utilized in the synthesis of various complex molecules. For instance, a study demonstrates the synthesis of 3-Acetyl-N-aryl-4-diethylaminoselenet-2(2H)-imines, where a derivative of 4-bromophenyl plays a crucial role in the reaction mechanism, showing the importance of such compounds in organic synthesis (Atanassov, Linden, & Heimgartner, 2004).
Antifungal and Antibacterial Properties
- Research indicates that derivatives of 3-(4-Bromophenyl)tetrahydrofuran, such as 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, exhibit significant in vitro antifungal activity against various yeast and mold strains. This highlights the potential of such compounds in developing new antifungal agents (Buchta et al., 2004).
Chemical Transformation and Synthesis
- The reactivity of 3-(4-Bromophenyl)tetrahydrofuran derivatives in various chemical reactions is explored for synthesizing complex molecules. One study focuses on the intramolecular hydroalkoxylation of hex-4-en-1-ols, leading to the formation of tri- and tetrasubstituted tetrahydrofurans, demonstrating the compound's versatility in chemical synthesis (Boev, Moskalenko, & Belopukhov, 2017).
Application in Organic Chemistry
- 3-(4-Bromophenyl)tetrahydrofuran and its derivatives are used in various organic reactions. For instance, a study describes the synthesis of 3-(4-Bromophenyl)-2-Phenyl-3,4-Dihydro-2H-Benzo[E][1,3,2]-Oxazaphosphinine, showcasing the compound's utility in creating heterocyclic structures (Shukla, Rani, & Khan, 2013).
Role in Analytical Chemistry
- The compound is also relevant in analytical chemistry. For example, tetrahydrofuran-water mixtures, which may include 3-(4-Bromophenyl)tetrahydrofuran, are used as solvents in polarographic analyses, indicating their utility in analytical methods (Silverman, Bradshaw, & Shideler, 1959).
Biologically Active Precursors
- Enantiopure derivatives of tetrahydrofurans, including those with 3-(4-Bromophenyl)tetrahydrofuran, are key precursors in synthesizing biologically active products like drugs and agrochemicals. This underscores the compound's significance in pharmaceutical and agricultural industries (Brenna et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFDQBREKPGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)tetrahydrofuran | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



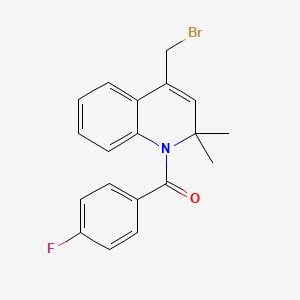
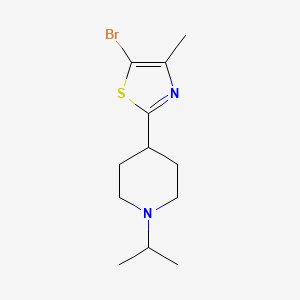
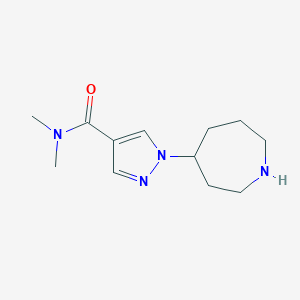
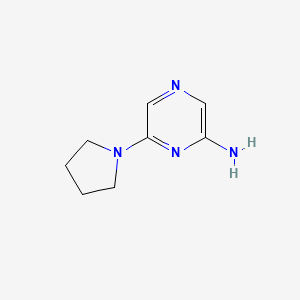
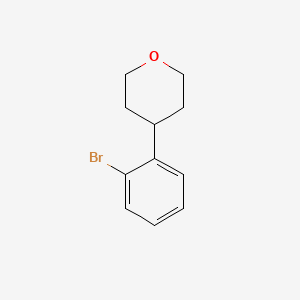


![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
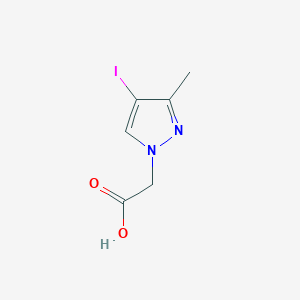

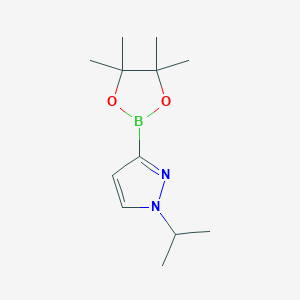
![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)
